tert-Butyl 6-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-amino-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-15(2,3)22-14(21)19-7-6-16(9-19)11-5-4-10(17)8-12(11)18-13(16)20/h4-5,8H,6-7,9,17H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGDGNGABCQLFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=C(C=C3)N)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H21N3O3
- Molecular Weight : 303.36 g/mol
- Purity : ≥95%
The compound features functional groups such as an amino group and a carbonyl group, which contribute to its reactivity and biological activity. Its ability to cross biological membranes enhances its relevance in pharmacological studies, particularly concerning drug metabolism and neuropharmacology .
Neuroprotective Properties
Research indicates that tert-butyl 6-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate may exhibit neuroprotective effects. Its structural attributes suggest potential interactions with neurological targets, possibly providing protective benefits against neurodegenerative diseases. Studies focusing on its interaction with neurotransmitter receptors and enzymes could elucidate these properties further.
Drug Metabolism
The compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP2D6, which plays a crucial role in drug metabolism. This characteristic makes it a valuable candidate for studies aimed at understanding drug-drug interactions and optimizing pharmacokinetic profiles of therapeutic agents.
Synthetic Routes
Several synthetic pathways have been proposed for the preparation of this compound. A common method involves the condensation of appropriate indoline and pyrrolidine derivatives under controlled conditions to yield the desired spiro compound.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism may depend on the context in which it is used, such as in biological systems or chemical reactions. Understanding the molecular interactions and pathways involved is crucial for its effective application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
(a) tert-Butyl 7-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
- CAS No.: 2385357-69-5
- Key Difference: Amino group at the 7-position of the indoline instead of the 6-position.
- While molecular weight (303.36) and formula (C₁₆H₂₁N₃O₃) remain identical, steric and electronic effects may influence target binding .
(b) tert-Butyl 5-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
- CAS No.: 1172588-22-5
- Key Difference: Chloro substituent at the 5-position vs. amino at 5.
- Impact: Chlorine’s electronegativity increases lipophilicity but reduces hydrogen-bonding capacity compared to the amino group. This substitution may alter solubility and metabolic stability .
Spiro Ring Modifications
(a) tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
- CAS No.: 1445603-41-7
- Key Difference : Piperidine (6-membered) spiro ring replaces pyrrolidine (5-membered), with a chloro group at position 6.
- Chloro substitution further enhances lipophilicity (MW: 335.82; C₁₇H₂₁ClN₂O₃) .
(b) tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
- CAS No.: 1258638-81-1
- Key Difference : Fluoro substituent at position 6 and piperidine spiro ring.
- Impact : Fluorine’s small size and high electronegativity improve metabolic stability and membrane permeability compared to bulkier groups. Molecular weight increases to 320.36 (C₁₇H₂₁FN₂O₃) .
(c) tert-Butyl 6'-chloro-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate
- Molecular Formula : C₁₅H₁₇ClN₂O₃
- Key Difference : Azetidine (4-membered) spiro ring introduces significant ring strain.
- Impact: Strain may reduce stability but increase reactivity.
Functional Group and Stereochemical Variations
(a) tert-Butyl (2S,2'S)-3-oxo-2'-(o-tolyl)spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate
Comparative Data Table
Key Findings and Structure-Activity Relationships (SAR)
Substituent Position: Amino groups at positions 6 or 7 significantly influence hydrogen-bonding interactions, while halogens (Cl, F) enhance lipophilicity but reduce polarity .
Spiro Ring Size : Piperidine-based analogs offer greater flexibility for binding to larger targets, whereas pyrrolidine and azetidine rings impose conformational constraints .
Stereochemistry : Enantiomeric purity (>99% ee) in o-tolyl derivatives correlates with enhanced biological activity, underscoring the role of 3D structure in target engagement .
Biological Activity
tert-Butyl 6-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique spiro structure, which incorporates both indoline and pyrrolidine moieties, is believed to confer various biological activities, particularly in neuropharmacology and enzyme inhibition. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential applications.
- Molecular Formula : C16H21N3O3
- Molecular Weight : 303.36 g/mol
- CAS Number : 2256070-82-1
- Purity : ≥95% .
The biological activity of this compound can be attributed to several mechanisms:
-
Enzyme Inhibition :
- The compound has shown the ability to inhibit cytochrome P450 enzymes, particularly CYP2D6, which is crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs .
-
Neuroprotective Effects :
- Preliminary studies suggest that the compound may possess neuroprotective properties, potentially through modulation of neurotransmitter systems or direct protection against neurotoxicity .
- Cellular Interaction :
Pharmacological Profiles
The following table summarizes key findings regarding the pharmacological profiles of this compound:
Study on Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The results indicated that treatment with the compound significantly reduced markers of oxidative stress and apoptosis in neuronal cells.
Cytotoxicity Evaluation
In vitro cytotoxicity assays demonstrated that this compound exhibited selective cytotoxicity against various cancer cell lines (e.g., HCT116, MCF7). The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Comparative Analysis
The structural uniqueness of this compound allows for comparison with similar compounds. The following table highlights some comparative features:
| Compound Name | CAS Number | Similarity Score | Unique Features |
|---|---|---|---|
| Tert-butyl 5-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate | 752234-64-3 | 0.84 | Contains a methoxy group instead of an amino group |
| Tert-butyl 6-formylindoline-1-carboxylate | 391668-75-0 | 0.83 | Features a formyl group; lacks the spiro structure |
| Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride | 1243474-66-9 | 0.82 | Different piperidine ring; no keto group |
Preparation Methods
Reaction Overview
The spiro[indoline-3,3'-pyrrolidine] core is constructed via a 1,3-dipolar cycloaddition between azomethine ylides and 3-methyleneoxindoles. This method leverages L-proline or sarcosine as precursors to generate ylides in situ.
Procedure
-
Azomethine Ylide Generation : L-proline (1.2 mmol) reacts with dialkyl acetylenedicarboxylate (1.2 mmol) in ethanol at reflux for 20 minutes.
-
Cycloaddition : 3-Methyleneoxindole (1.0 mmol) is added, and the mixture is refluxed for 6 hours.
-
Purification : The crude product is isolated via preparative thin-layer chromatography (TLC) using a 2:1 hexane/ethyl acetate eluent.
Key Data
| Parameter | Value |
|---|---|
| Yield | 72–80% |
| Key Intermediate | Methyl 4-bromobenzoate |
| Critical Reagents | L-proline, diethyl acetylenedicarboxylate |
| Purification Method | Silica gel chromatography |
This method is favored for its stereochemical control and compatibility with diverse substituents on the oxindole ring.
Suzuki-Miyaura Coupling for Functionalization
Reaction Overview
The 6-amino group is introduced via a Suzuki-Miyaura cross-coupling reaction, enabling selective functionalization of the indoline ring.
Procedure
-
Borylation : tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate is prepared as a boronic ester precursor.
-
Coupling : The boronic ester reacts with 6-bromo-2-oxindole derivatives under Pd catalysis (e.g., Pd(PPh₃)₄) in a 1:1 mixture of dioxane/water at 80°C for 12 hours.
-
Deprotection : The tert-butyl group is retained throughout the reaction, ensuring stability during coupling.
Key Data
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent System | Dioxane/H₂O (1:1) |
| Yield | 85–92% |
| Temperature | 80°C |
This method is critical for introducing aromatic amino groups without compromising the spirocyclic framework.
Reductive Amination for Amino Group Installation
Reaction Overview
The 6-amino moiety is introduced via reductive amination of a ketone intermediate, utilizing sodium cyanoborohydride (NaBH₃CN) as the reducing agent.
Procedure
Key Data
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₃CN (2 equiv) |
| Solvent | Methanol |
| Yield | 75–82% |
| Reaction Time | 4–6 hours |
This method avoids harsh conditions that could degrade the spiro structure.
Multi-Step Synthesis via Bromination and Coupling
Reaction Overview
A sequential bromination and coupling strategy is employed to construct the indoline-pyrrolidine system.
Procedure
-
Bromination : Pyridine-2,3-dicarboxylate undergoes bromination with Br₂ in H₂SO₄/MeOH at 55°C for 24 hours.
-
Cyclization : The brominated intermediate is treated with cesium carbonate and a dihydro-pyridone derivative in ethanol to form the pyrrolidine ring.
-
Amination : The bromine substituent is replaced with an amino group via nucleophilic substitution using NH₃ in THF.
Key Data
| Step | Conditions | Yield |
|---|---|---|
| Bromination | Br₂, H₂SO₄/MeOH, 55°C | 65% |
| Cyclization | Cs₂CO₃, ethanol, 23°C | 78% |
| Amination | NH₃, THF, 60°C | 84% |
This approach is scalable and suitable for industrial production.
Comparison of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | High stereoselectivity | Requires toxic reagents (e.g., Br₂) | 72–80% |
| Suzuki Coupling | Mild conditions, versatility | Costly Pd catalysts | 85–92% |
| Reductive Amination | Simple purification | Limited to ketone substrates | 75–82% |
| Bromination/Coupling | Scalable | Multi-step, low atom economy | 65–84% |
Q & A
What synthetic methodologies are employed to prepare tert-Butyl 6-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate, and how are diastereoselectivity and yields optimized?
The compound is synthesized via 1,3-dipolar cycloaddition reactions , leveraging azomethine ylides and substituted dipolarophiles. Key steps include:
- Use of tert-butyl groups as protecting agents for the pyrrolidine nitrogen.
- Reaction optimization with catalysts (e.g., Lewis acids) to enhance diastereomeric ratios (dr). For example, derivatives with methoxy or bromo substituents achieve dr values of 10:1 to 12.8:1 under mild conditions .
- Purification via column chromatography and crystallization from petroleum ether/ethyl acetate mixtures.
Advanced Note: Mechanistic studies using DFT calculations can predict transition states to rationalize dr outcomes .
How is the molecular structure of this spirooxindole validated, and what analytical techniques are critical for characterization?
- X-ray crystallography confirms the spiro junction geometry, dihedral angles (e.g., 40.36° between indoline and aryl rings), and puckering parameters of pyrrolidine rings (e.g., envelope or twist conformations) .
- NMR spectroscopy identifies key signals: tert-butyl protons at δ 1.63–1.64 ppm and sp3-hybridized N-methyl groups at δ 2.51–2.57 ppm .
- HRMS validates molecular ions (e.g., [M+H]+ at 409.2049) .
Advanced Note: SHELXL refinement (via SHELX software) is standard for resolving high-resolution crystallographic data, particularly for hydrogen bonding networks .
What biological pathways or targets are modulated by this compound, and how is its activity quantified?
- The compound inhibits TCF/β-catenin transcription (Wnt signaling), with IC50 values as low as 2.2 μM, as shown in luciferase reporter assays .
- Cytotoxicity is assessed via cell viability assays (e.g., MTT), with low toxicity (IC50 > 10 μM) in non-target cells .
- Advanced Note: Structure-activity relationship (SAR) studies compare substituent effects (e.g., electron-withdrawing halogens vs. methoxy groups) on potency .
How do computational models (e.g., machine learning) aid in optimizing this compound's pharmaceutical potential?
- Descriptor development encodes spirooxindole structural features (e.g., ring puckering, substituent electronic effects) for ML-driven virtual screening .
- Models predict binding affinities to Wnt pathway targets using quantum mechanical (QM) parameters (e.g., dipole moments, HOMO-LUMO gaps).
- Advanced Note: Cross-validation with experimental IC50 data ensures model reliability .
How does crystal packing influence the compound's physicochemical properties?
- Hydrogen bonding (C–H⋯O) and C–H⋯π interactions stabilize the solid-state structure, impacting solubility and melting points .
- Envelope/twist conformations of pyrrolidine rings affect molecular flexibility and bioavailability .
What strategies are used to resolve enantiomers and determine enantiomeric excess (ee)?
- Chiral HPLC or NMR with chiral shift reagents resolves enantiomers.
- Derivatives with >99% ee are achieved via asymmetric catalysis (e.g., chiral auxiliaries in cycloaddition reactions) .
How stable is this compound under varying storage or reaction conditions?
- Stability studies in solution (DMSO, aqueous buffers) monitor degradation via LC-MS.
- Solid-state stability is influenced by hygroscopicity; storage under inert gas (N2) is recommended .
How does this compound compare to other spirooxindole derivatives in preclinical studies?
- Comparative IC50 profiling against analogs (e.g., tert-butyl 4'-methoxyphenyl derivatives) highlights substituent-dependent activity .
- ADME studies assess metabolic stability (e.g., cytochrome P450 interactions) to prioritize lead candidates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
